1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2S/c18-15-1-2-16(19)14(11-15)12-26(24,25)21-8-10-23-9-5-17(22-23)13-3-6-20-7-4-13/h1-7,9,11,21H,8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGQJHOHTFYZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound forms a stable octahedral structure through coordination bonds between the central iridium (iii) ion and two 2-(2,4-difluorophenyl)-5-trifluoromethylpyridine ligands, as well as two 2-2’-bipyridyl ligands.
Biochemical Pathways
The compound’s unique luminescent properties, conferred by the introduction of the iridium (iii) ion, suggest potential applications in the field of organic electroluminescence.
Result of Action
The compound’s unique luminescent properties and good redox properties and photoelectric conversion efficiency suggest potential applications in various fields. It can serve as an efficient luminescent material for the preparation of high-performance OLED displays. Its unique photoelectric conversion efficiency makes it a potential solar cell material. Additionally, it can also serve as a fluorescent probe, photocatalyst, etc.
Biochemical Analysis
Biochemical Properties
The compound 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide has been found to interact with several biomolecules. Its unique structure allows it to form stable complexes with various enzymes and proteins.
Cellular Effects
In cellular systems, 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide has been observed to influence various processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects are dependent on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is complex and multifaceted. It can bind to certain biomolecules, potentially inhibiting or activating enzymes, and can induce changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide vary with dosage. Threshold effects have been observed, and high doses can lead to toxic or adverse effects.
Metabolic Pathways
1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels.
Transport and Distribution
The compound 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is transported and distributed within cells and tissues in a manner that depends on specific transporters and binding proteins. It can also affect its own localization or accumulation.
Subcellular Localization
The subcellular localization of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide and its effects on activity or function are areas of active research. Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to several derivatives documented in patents and synthetic studies. Below is a detailed analysis of key analogs, emphasizing structural variations, biological targets, and pharmacological data where available.
Table 1: Structural and Functional Comparison of Related Compounds
Key Structural and Functional Insights
Fluorine Substitution Patterns: The target compound’s 2,5-difluorophenyl group contrasts with the 3,5-difluorophenyl in compound 157E. Bis(difluoromethyl)pyrazole in compound 189 enhances hydrophobicity and resistance to oxidative metabolism compared to the target compound’s pyridinyl-pyrazole system .
Heterocyclic Core Modifications :
- Replacement of the target’s pyridinyl-pyrazole with a pyrazolo-pyrimidine (as in TRK inhibitors and Example 53 ) introduces additional hydrogen-bonding sites, often correlating with higher kinase affinity.
Sulfonamide Functionality :
- The methanesulfonamide group in the target compound is conserved in analogs like 157E and 189, suggesting its critical role in binding via sulfonamide-oxygen interactions with kinase hinge regions .
Synthetic Strategies :
- Common steps include amide coupling (e.g., TFA-mediated deprotection in compound 19F ) and cross-coupling reactions (e.g., Suzuki-Miyaura for pyrazolo-pyrimidine derivatives ).
Pharmacological and Developmental Considerations
- TRK Kinase Inhibitors : The pyrazolo-pyrimidine derivatives in demonstrate explicit TRK inhibition, a property inferred for the target compound due to structural parallels. However, the absence of a pyrimidine ring may limit its potency compared to these patented analogs .
- Metabolic Stability : Fluorine and sulfonamide groups in the target compound likely confer favorable pharmacokinetics, though analogs with chlorine (e.g., 157E) or difluoromethyl (e.g., 189) substituents may exhibit longer half-lives .
Q & A
Q. Optimization strategies :
- Use polar aprotic solvents (DMF or acetonitrile) to enhance reaction rates.
- Monitor reaction progress with HPLC to identify intermediate purity thresholds .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regioselectivity (e.g., distinguishing pyrazole C-H environments) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) .
- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement (torsion angles, intermolecular interactions) .
- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data?
Answer:
- Standardize assays : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and incubation times .
- Orthogonal validation : Pair enzymatic inhibition assays (e.g., IC₅₀) with cellular viability assays (MTT) to confirm specificity .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Advanced: What computational methods predict binding affinity with enzyme targets?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against target crystal structures (e.g., COX-2 or kinase domains) to identify key interactions (hydrogen bonds with pyridin-4-yl) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., using GROMACS) .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine electronegativity) with activity using descriptors like logP and polar surface area .
Basic: What parameters are critical for stability studies?
Answer:
- pH sensitivity : Test degradation in buffers (pH 3–9) via HPLC to identify labile bonds (e.g., sulfonamide hydrolysis) .
- Thermal stability : Use accelerated aging (40–60°C) to model shelf-life .
- Light exposure : Conduct photostability studies under ICH guidelines (UV-vis irradiation) .
Advanced: How does crystallography elucidate pyrazole ring flexibility?
Answer:
- SHELXL refinement : Analyze torsion angles (e.g., pyrazole N1-C2-C3-N4) to quantify ring puckering .
- Hirshfeld surface analysis : Map close contacts (e.g., C-F⋯H interactions) influencing conformational stability .
Advanced: How do structural modifications impact biological activity compared to analogs?
Answer:
| Substituent | Biological Activity | Key Reference |
|---|---|---|
| 2,5-Difluorophenyl | Enhanced kinase inhibition | |
| Thiophene (vs. pyridinyl) | Reduced receptor binding affinity | |
| Trifluoromethyl | Improved metabolic stability |
Q. Methodological Insight :
- Replace pyridin-4-yl with thiophene in analogs to study π-π stacking trade-offs via SPR (surface plasmon resonance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
